
5-(苄氧基)戊醛
描述
The compound "5-(Benzyloxy)pentanal" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and chemical reactions that could be relevant to the understanding of similar structures and their properties. For instance, the synthesis and properties of benzenepentacarboxylate bridged networks , the kinetic resolution of a related compound , and the stereocontrol in reactions involving a benzyloxy compound are discussed.
Synthesis Analysis
The synthesis of related compounds involves various strategies such as hydrothermal synthesis for coordination compounds , lipase-mediated kinetic resolution at low temperatures , and the use of low valent bismuth species for reactions with aldehydes . These methods highlight the importance of conditions such as temperature and the choice of catalysts or enzymes in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structures of compounds related to "5-(Benzyloxy)pentanal" are characterized by techniques such as NMR measurements , NOE measurements , and crystal structure characterization . These techniques are crucial for determining the configuration and conformation of organic molecules, which in turn affect their chemical reactivity and physical properties.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Gould-Jacobs reaction , the Michaelis–Arbuzov reaction , and intramolecular Mitsunobu reactions . These reactions are used to synthesize complex molecules and introduce functional groups that can significantly alter the chemical behavior of the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "5-(Benzyloxy)pentanal" are influenced by their molecular structure. For example, the photoluminescent properties of coordination compounds , the enantiomeric purity of resolved alcohols , and the thermal stability of polyamides and polyimides are discussed. These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
科学研究应用
立体控制合成
- 使用烯丙基有机铋试剂进行远程立体控制:5-(苄氧基)戊醛已被用于与醛反应,导致立体选择性有利的产物。这涉及使用烯丙基有机铋物种,为立体控制合成领域做出贡献 (Basar et al., 2013)。
1-羟基-1,2,3-三唑的合成
- 1-(苄氧基)-1,2,3-三唑的定向锂化:该过程涉及在5位选择性金属化1-(苄氧基)-1,2,3-三唑,从而引入各种取代基。这种方法对于合成5-取代的1-羟基-1,2,3-三唑是重要的 (Uhlmann et al., 1997)。
羟酰化过程
- 羟酰化中的自由基链加成:5-(苄氧基)戊醛参与了醛与烯烃的自由基链加成。这种应用在羟酰化过程中很重要,提供了使用N-羟基邻苯二甲酰亚胺(NHPI)进行羟酰化的新方法 (Tsujimoto et al., 2001)。
抗氧化剂和神经保护剂
- 抗氧化剂和Nrf2激活剂的合成:研究表明,5-(苄氧基)戊醛在合成具有强大抗氧化能力和神经保护作用的化合物中发挥作用。这在与氧化应激相关的疾病背景下尤为重要 (Pachón-Angona等,2019)。
紫杉醇合成中的应用
- 紫杉醇前体的合成:该化合物已被用于合成光学活性化合物,这些化合物是紫杉醇这种重要的抗癌药物的前体。这涉及立体选择性的醛缩酮反应,是合成复杂分子如紫杉醇的关键步骤 (Mukaiyama et al., 1995)。
手性构建块的制备
- 从糖中合成手性化合物:5-(苄氧基)戊醛在将糖转化为手性构建块方面起着重要作用,例如在合成4-去氧-β-罗多霉素酮中。这种应用在碳水化合物化学和药物合成领域具有重要意义 (Krohn & Heins, 1989)。
新型生物活性化合物的发现
- 新型二萜类化合物的分离:该化合物用于研究蓝藻,导致发现具有抗菌和其他生物活性的新型二萜类化合物。这展示了它在天然产物化学和药物发现中的重要性 (Jaki et al., 2000)。
保护胺基的合成
- 胺基前体和保护基的制备:5-(苄氧基)戊醛用于合成噁二唑和噁二唑醇-5-酮,作为胺基的前体和保护基。这对于合成复杂有机分子具有重要意义 (Bolton et al., 1995)。
手性合成子的合成
- 手性醛和酮的生成:该化合物用于合成多功能手性合成子,如(S)-2-苄氧基丁醛和(S)-3-苄氧基-2-戊酮。这些在合成复杂有机分子中很重要 (Suami et al., 1986)。
钯催化反应
- 分子内羰基烯丙基化:在这个应用中,5-(苄氧基)戊醛在钯催化反应中被用来产生环戊醇,展示了它在先进有机合成技术中的作用 (Masuyama et al., 1992)。
倍半萜合成
- 构建顺式融合环骨架:该化合物在合成顺式融合的5,6-环骨架中起着关键作用,这是有机合成中的一项具有挑战性的任务。这种应用对于合成像毒扁豆碱这样的神经毒素类天然产物至关重要 (Ikeuchi et al., 2022)。
苯乙烯基色酮的制备
- 羟基-2-苯乙烯基色酮的合成:5-(苄氧基)戊醛在羟基-2-苯乙烯基色酮的合成中发挥作用,这是有机化学和药物化学中重要的化合物 (Santos et al., 2003)。
立体控制反应中的应用
- 与醛的立体控制反应:它用于在与醛反应中实现有用水平的立体控制,从而产生具有同相关甲基基团的化合物 (Donnelly et al., 2004)。
作用机制
- The primary target of 5-(Benzyloxy)pentanal is the cAMP-dependent protein kinase catalytic subunit alpha (PKA-Cα) . PKA-Cα plays a crucial role in cellular signaling pathways, particularly those involving cyclic AMP (cAMP). It regulates various cellular processes by phosphorylating downstream substrates.
Target of Action
属性
IUPAC Name |
5-phenylmethoxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-9H,2,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNUJAZVJXKPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453822 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78999-24-3 | |
| Record name | 5-(BENZYLOXY)PENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(Benzyloxy)pentanal in the synthesis of 2-Deoxy-L-ribose?
A: 5-(Benzyloxy)pentanal (4) serves as a crucial intermediate in the synthetic pathway of 2-Deoxy-L-ribose (6) from D-(-)-ribose (1). [] The compound is derived from (3R, 4S)-3, 4-O-isopropylidene-5- benzyloxy-4-pentene (3) through a preferred oxidation at the end of the double bond in the presence of palladium chloride and cuprous chloride. [] The subsequent steps involve the removal of the acetonide protecting group and cyclization to yield phenmethyl 2-dioxidation-L-ribose (5), followed by the removal of the phenmethyl group to obtain the final product, 2-Deoxy-L-ribose (6). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

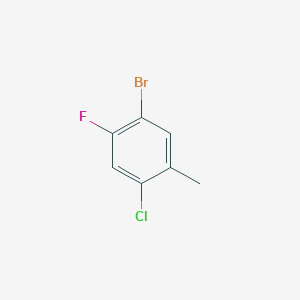
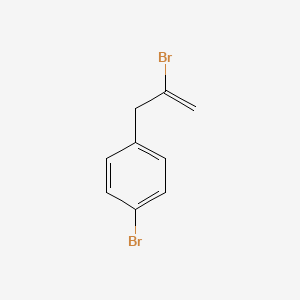

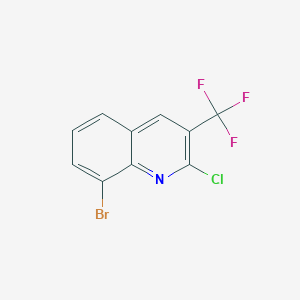
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
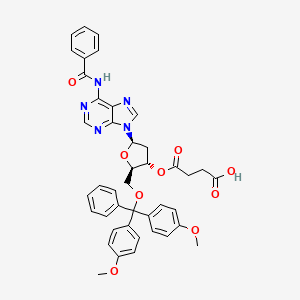
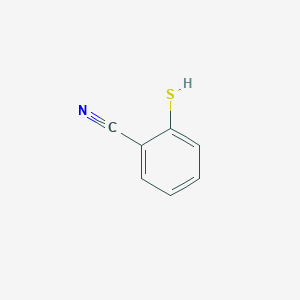


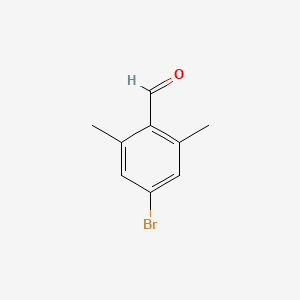
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)
